

"Methyl 4-acetamido-5-chloro-2-methoxybenzoate" molecular structure and weight

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Compound of Interest

Compound Name: *Methyl 4-acetamido-5-chloro-2-methoxybenzoate*

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An In-depth Technical Guide to **Methyl 4-acetamido-5-chloro-2-methoxybenzoate**

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This document provides a detailed overview of **Methyl 4-acetamido-5-chloro-2-methoxybenzoate**, a significant compound in pharmaceutical synthesis.

Molecular Structure and Properties

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a substituted aromatic compound with the chemical formula $C_{11}H_{12}ClNO_4$.^{[1][2]} Its structure consists of a central benzene ring substituted with a methyl ester group, a methoxy group, an acetamido group, and a chlorine atom. The IUPAC name for this compound is **methyl 4-acetamido-5-chloro-2-methoxybenzoate**.^[3] It is also known by various synonyms, including Methyl 4-acetamido-5-chloro-o-anisate and Metoclopramide Related Compound B.^{[3][4]} The compound appears as a white to light beige fine crystalline powder.^[4]

The molecular weight of **Methyl 4-acetamido-5-chloro-2-methoxybenzoate** is 257.67 g/mol .^{[1][4][5]} This and other key quantitative data are summarized in the table below for ease of reference.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ CINO ₄	[1][2][5]
Molecular Weight	257.67 g/mol	[1][4][5][6]
CAS Number	4093-31-6	[1][4][5]
Appearance	White to light beige fine crystalline powder	[4][7]
Melting Point	153-156 °C	[1][4][6]
Boiling Point	440.2 °C at 760 mmHg	[1]
Density	1.312 g/cm ³	[1]
Solubility in Water	~1.14 g/L at 25 °C	[4]
SMILES	CC(=O)NC1=C(C=C(C(C(=C1)O)C)C(=O)OC)Cl	[3]

Applications in Drug Development

This compound serves as a crucial intermediate in the pharmaceutical industry.^[4] Notably, it is recognized as a biotransformed metabolite of Metoclopramide, a dopamine D₂ receptor antagonist used as an antiemetic agent.^{[4][7]} It is also utilized in the synthesis of Metoclopramide and its related compounds, playing a role in quality control and impurity profiling during manufacturing.^[4]

Experimental Protocol: Synthesis

A common and efficient method for the synthesis of **Methyl 4-acetamido-5-chloro-2-methoxybenzoate** involves the chlorination of a precursor molecule.^[4] The following protocol is based on a patented method.^[8]

Materials:

- Methyl 4-acetamido-2-methoxybenzoate

- N-chlorosuccinimide (NCS)
- N,N-dimethylformamide (DMF)
- Deionized water

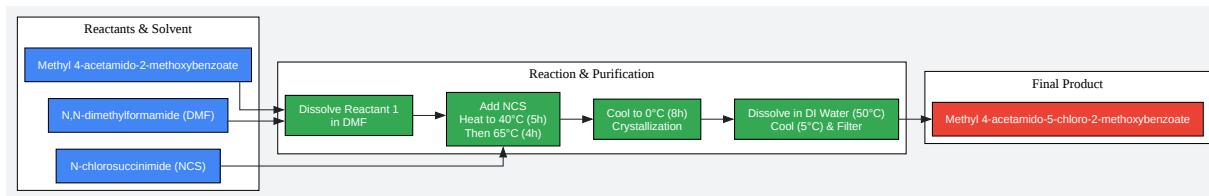
Procedure:

- In a 1L reaction flask, add 136g of N,N-dimethylformamide (DMF) as the solvent.[5][7]
- Add 50g of methyl 4-acetamido-2-methoxybenzoate to the flask and stir until it is completely dissolved.[5][7]
- To this solution, add 50g of N-chlorosuccinimide (NCS).[5][7]
- Slowly heat the mixture to 40 °C and maintain this temperature for 5 hours.[5][7]
- Increase the temperature to 65 °C and continue the reaction for an additional 4 hours.[5][7]
- After the reaction is complete, cool the mixture to 0 °C and allow for thermo-crystallization over 8 hours to obtain the crude product.[5][7]
- Separate the crude product and recover the DMF mother liquor.[7]
- Dissolve the crude product in 100g of deionized water and heat to 50 °C for 4 hours.[5][7]
- Cool the solution to 5 °C and filter the solid.[5][7]
- Dry the filtered solid to yield the final white crystalline product of **Methyl 4-acetamido-5-chloro-2-methoxybenzoate**.[5][7]

This process has been reported to achieve a molar yield of 90.3% with an HPLC purity of ≥99.8%. [5][7]

Visualized Synthesis Workflow

The synthesis protocol can be visualized as a logical workflow, as detailed in the diagram below.

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Caption: Synthesis workflow for **Methyl 4-acetamido-5-chloro-2-methoxybenzoate**.

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